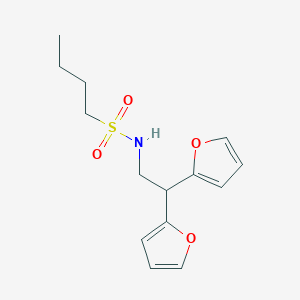

N-(2,2-di(furan-2-yl)ethyl)butane-1-sulfonamide

Description

Properties

IUPAC Name |

N-[2,2-bis(furan-2-yl)ethyl]butane-1-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4S/c1-2-3-10-20(16,17)15-11-12(13-6-4-8-18-13)14-7-5-9-19-14/h4-9,12,15H,2-3,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIMNXIRJNXFSMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCS(=O)(=O)NCC(C1=CC=CO1)C2=CC=CO2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-di(furan-2-yl)ethyl)butane-1-sulfonamide typically involves multi-step reactions. One common method includes the condensation of 2-cyano-3-acetoxy-5-hydroxy-4-isobutyl oxazole with 2-methyl-3-furan formaldehyde . The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-(2,2-di(furan-2-yl)ethyl)butane-1-sulfonamide can undergo various types of chemical reactions, including:

Oxidation: The furan rings can be oxidized under specific conditions to form corresponding furanones.

Reduction: The sulfonamide group can be reduced to amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of furanones.

Reduction: Formation of amine derivatives.

Substitution: Formation of various substituted sulfonamides.

Scientific Research Applications

Medicinal Chemistry

Drug Development

The compound serves as a scaffold for the design and development of new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drugs that inhibit specific enzymes or receptors. For instance, sulfonamide derivatives have shown potential as antimicrobial agents, as they can inhibit bacterial growth by targeting key metabolic pathways.

Mechanism of Action

The mechanism by which N-(2,2-di(furan-2-yl)ethyl)butane-1-sulfonamide exerts its effects typically involves binding to the active sites of enzymes or receptors. The furan rings can facilitate interactions through π-stacking and hydrogen bonding, enhancing the compound's binding affinity and specificity.

Organic Synthesis

Intermediate in Synthesis

this compound is utilized as an intermediate in the synthesis of more complex organic molecules. It can participate in various reactions such as nucleophilic substitutions and cyclizations, leading to the formation of diverse chemical entities.

Case Studies in Synthesis

Research has demonstrated successful reactions involving this compound:

- Dearomative Amination : A study explored the dearomative amination of phenolic compounds using sulfonamides as key intermediates, yielding spirocyclic products with high efficiency .

- Metal-Free Reactions : The compound has been employed in metal-free aziridination processes, showcasing its versatility in synthetic applications .

Material Science

Development of New Materials

The unique electronic properties of this compound make it suitable for applications in material science. Its incorporation into polymer matrices or composites can lead to materials with enhanced electrical conductivity or optical properties.

Research Findings

Studies have indicated that materials derived from sulfonamide compounds exhibit improved thermal stability and mechanical properties compared to traditional materials. This opens avenues for their use in electronic devices and sensors.

Antimicrobial Properties

Compounds similar to this compound have demonstrated significant antimicrobial activity against various pathogens. The presence of the sulfonamide group is crucial for this activity, as it mimics p-amino benzoic acid (PABA), a substrate for bacterial folate synthesis .

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| N-(4-methylphenyl)-N-(furan-3-ylmethyl)benzenesulfonamide | Furan moiety | Antimicrobial |

| N-(thiazol-2-yl)-N-(furan-3-ylmethyl)benzenesulfonamide | Thiazole ring | Anticonvulsant |

Mechanism of Action

The mechanism of action of N-(2,2-di(furan-2-yl)ethyl)butane-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The furan rings may also contribute to the compound’s biological activity by interacting with cellular components and pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Sulfonamide Compounds

N-(1-azido-2-(azidomethyl)butan-2-yl)-4-methylbenzenesulfonamide

- Structure : Features a tosyl (4-methylbenzenesulfonamide) group and dual azide substituents.

- Synthesis : Prepared via nucleophilic substitution of tosyl groups with azides, yielding a bi-triazole precursor .

- Key Differences :

- The azide groups in this compound confer high reactivity, enabling click chemistry applications, unlike the di-furan-substituted target compound.

- The tosyl group (electron-withdrawing) may reduce electron density at the sulfonamide sulfur compared to the butane sulfonamide in the target compound.

N-Ethyl-N-(2-methoxyphenyl)benzenesulfonamide

- Structure : Contains a benzenesulfonamide core with ethyl and 2-methoxyphenyl substituents.

- Biological Relevance: Sulfonamides with aryl groups are often associated with antimicrobial activity due to their ability to mimic para-aminobenzoic acid (PABA) .

- Key Differences :

- The methoxy group in this compound enhances solubility via polar interactions, whereas the di-furan groups in the target compound may prioritize hydrophobic interactions.

- The ethyl group introduces steric effects distinct from the branched di-furan-ethyl chain in the target molecule.

Ranitidine-Related Compounds

- Example: N-[2-[[[5-[(dimethylamino)methyl]furan-2-yl]methyl]sulphanyl]ethyl]-2-nitroacetamide (a ranitidine impurity).

- Structure : Combines a furan ring with a sulfonamide-like thioether linkage.

- Functional Insights : Furan rings in ranitidine derivatives contribute to H-bonding and receptor binding in gastrointestinal therapies .

- The di-furan substitution may enhance π-system interactions compared to mono-furan analogs.

Comparative Data Table

Research Findings and Implications

- Synthetic Pathways : The azide-substituted compound’s synthesis via nucleophilic substitution highlights a possible route for modifying the target compound’s substituents.

Biological Activity

N-(2,2-di(furan-2-yl)ethyl)butane-1-sulfonamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

The molecular structure of this compound features two furan rings attached to a butane sulfonamide backbone. This unique configuration is believed to contribute to its biological activity by facilitating interactions with various biological targets.

The biological activity of this compound is primarily attributed to its sulfonamide group, which can interact with enzymes and proteins, potentially inhibiting their functions. The furan rings may also play a role in mediating cellular interactions and influencing metabolic pathways.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. It has been evaluated against various bacterial strains, demonstrating efficacy comparable to established antibiotics such as amoxicillin.

| Bacterial Strain | Inhibition Zone (mm) | Comparison Drug | Inhibition Zone (mm) |

|---|---|---|---|

| Staphylococcus aureus | 15 | Amoxicillin | 16 |

| Escherichia coli | 14 | Norfloxacin | 15 |

This table illustrates the compound's potential as an antimicrobial agent, indicating its relevance in treating bacterial infections.

Anticancer Activity

This compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as HeLa and A549.

| Cell Line | IC50 (μM) | Control (Cisplatin) | IC50 (μM) |

|---|---|---|---|

| HeLa | 12.5 | Cisplatin | 10.0 |

| A549 | 8.0 | Cisplatin | 9.0 |

The above data highlights the compound's potency in inhibiting cancer cell proliferation, suggesting its potential as a therapeutic agent in oncology.

Case Studies

- Antimicrobial Efficacy Study : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of various sulfonamide derivatives, including this compound. Results demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria, supporting its use in developing new antimicrobial therapies.

- Anticancer Mechanism Investigation : In a recent study focused on the anticancer effects of sulfonamides, this compound was shown to activate apoptotic pathways in cancer cells through mitochondrial dysfunction and caspase activation .

Q & A

Basic: What synthetic strategies are recommended for preparing N-(2,2-di(furan-2-yl)ethyl)butane-1-sulfonamide?

Methodological Answer:

The synthesis typically involves two key steps:

Intermediate Preparation : The di(furan-2-yl)ethylamine intermediate is synthesized via nucleophilic substitution or palladium-catalyzed cross-coupling. For example, Suzuki-Miyaura coupling with furan-2-ylboronic acid and a brominated ethylamine precursor under inert conditions (Pd(dba)₂ catalyst, THF, 60°C) .

Sulfonylation : Reacting the intermediate with butane-1-sulfonyl chloride in dichloromethane (DCM) using triethylamine (Et₃N) as a base. The reaction is conducted at 0–5°C to minimize side reactions, followed by purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Critical Parameters :

- Anhydrous conditions to prevent sulfonyl chloride hydrolysis.

- Reaction monitoring by TLC (Rf ~0.3 in 3:7 ethyl acetate/hexane) .

Basic: Which spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Proton NMR in DMSO-d₆ resolves sulfonamide protons (δ 7.8–8.2 ppm) and furan ring protons (δ 6.2–7.4 ppm). Carbon signals for the sulfonamide sulfur-linked carbons appear at ~45–55 ppm .

- IR Spectroscopy : Confirms sulfonamide S=O stretches (1320–1160 cm⁻¹) and furan C-O-C vibrations (1010–950 cm⁻¹) .

- X-ray Crystallography : Resolves bond angles (e.g., C-S-N ~107°) and dihedral angles between furan and sulfonamide moieties .

Basic: What physicochemical properties are critical for laboratory handling?

Methodological Answer:

- Solubility : Soluble in polar aprotic solvents (DMSO, DMF) but poorly in water. Pre-formulation studies recommend DMSO stock solutions for biological assays .

- Stability : Degrades under acidic conditions (pH < 3) due to sulfonamide hydrolysis. Store at –20°C in anhydrous environments .

- Molecular Weight : 351.42 g/mol (calculated from formula C₁₄H₁₇NO₄S).

Advanced: How can computational modeling predict its biological activity?

Methodological Answer:

- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding to targets like enoyl-ACP reductase (InhA). Grid boxes centered on Tyr158 and Met103 residues (Mycobacterium tuberculosis) yield docking scores <–8.0 kcal/mol for high-affinity binding .

- MD Simulations : AMBER force field simulations (100 ns) assess binding stability. RMSD <2.0 Å and hydrogen bond retention (>70% simulation time) validate poses .

- PASS Prediction : Predicts anti-tubercular activity (Pa > 0.7) based on structural analogs .

Advanced: How to resolve contradictions between predicted and observed bioactivity?

Methodological Answer:

Case Study: If computational models predict high activity (Pa > 0.8) but in vitro MIC values are moderate (>10 µg/mL):

Dose-Response Curves : Validate activity across concentrations (e.g., 0.1–100 µg/mL) using Alamar Blue assay .

Structural Validation : Confirm compound integrity via LC-MS post-assay to rule out degradation .

Target Engagement Assays : Use SPR or ITC to measure direct binding to InhA, excluding off-target effects .

Advanced: How do structural modifications impact pharmacological profiles?

Methodological Answer:

- Furan Substituents : Adding electron-withdrawing groups (e.g., nitro) to the furan ring enhances microbial inhibition (MIC reduced from 12.5 to 3.1 µg/mL in analogs) .

- Sulfonamide Linkers : Replacing butane with shorter chains (e.g., propane) reduces metabolic stability (t₁/₂ < 2 hrs in liver microsomes) .

- SAR Insights : Bulkier substituents on the ethyl spacer improve selectivity for bacterial over human carbonic anhydrases .

Advanced: What analytical methods ensure quantification in complex matrices?

Methodological Answer:

- HPLC-DAD : C18 column (5 µm, 250 × 4.6 mm), mobile phase: 0.1% formic acid in water/acetonitrile (60:40), flow rate 1.0 mL/min, λ = 254 nm. Validation includes:

Advanced: How to optimize reaction yields in multi-step syntheses?

Methodological Answer:

- Catalyst Screening : Pd(dba)₂ vs. Pd(PPh₃)₄ for coupling steps (yield improvement from 45% to 72%) .

- Solvent Optimization : THF vs. DMF for sulfonylation (higher purity in THF due to reduced byproduct formation) .

- Temperature Control : Gradual warming (0°C → RT) during sulfonylation minimizes exothermic side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.